

A Comprehensive Technical Guide on the Physical Properties of 4-methylphenyl 2-methylpropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Tolyl isobutyrate*

Cat. No.: B093224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylphenyl 2-methylpropanoate, also known by its synonyms **p-tolyl isobutyrate** and p-cresyl isobutyrate, is a benzoate ester recognized for its characteristic fruity, floral aroma.[1][2] Primarily utilized as a fragrance and flavoring agent, a thorough understanding of its physical properties is essential for its application in various industrial and research settings.[3][4] This technical guide provides a detailed overview of the core physical characteristics of 4-methylphenyl 2-methylpropanoate, complete with experimental protocols for their determination and logical workflows.

Core Physical Properties

The physical properties of 4-methylphenyl 2-methylpropanoate are summarized in the table below, providing a clear reference for laboratory and developmental use.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1][5]
Molecular Weight	178.23 g/mol	[1][5]
Physical Description	Colorless liquid with a fruity, floral odor	[1][4]
Boiling Point	237 °C at 760 mmHg	[4][6]
Melting Point	Not Applicable (Liquid at room temperature)	[4]
Density	0.990 - 0.997 g/mL at 25 °C	[1][4]
Refractive Index	1.484 - 1.490 at 20 °C	[1][4]
Solubility	Insoluble in water; Soluble in oils and miscible with ethanol	[1][6]
Vapor Pressure	0.04 mmHg at 20 °C	[6]
Flash Point	96.11 °C (205.00 °F)	[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid esters like 4-methylphenyl 2-methylpropanoate are outlined below. These protocols are generalized and can be adapted for specific laboratory equipment and conditions.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of a small liquid sample.[7]

- Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).
- Procedure:

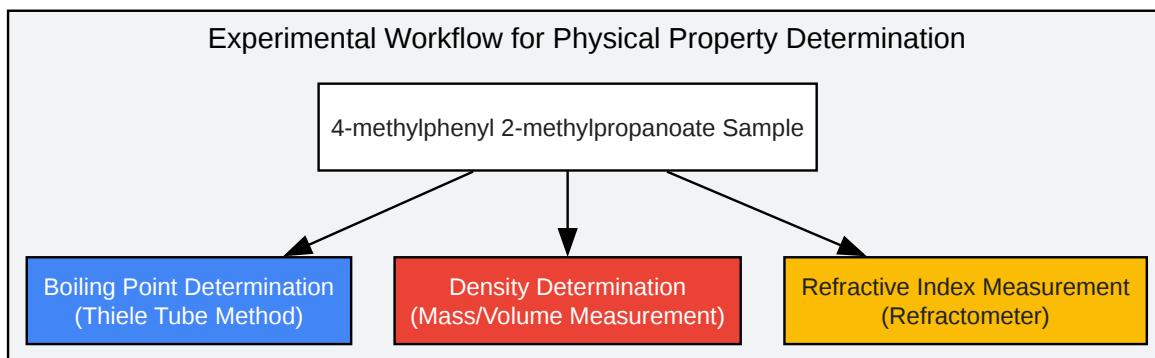
- Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level above the side arm.
- Add a small amount (approximately 0.5 mL) of 4-methylphenyl 2-methylpropanoate to the small test tube.
- Place the capillary tube, open end down, into the test tube.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the thermometer assembly into the Thiele tube, with the oil level above the sample.
- Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the oil bath.
- As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.^[7]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.^{[8][9]}

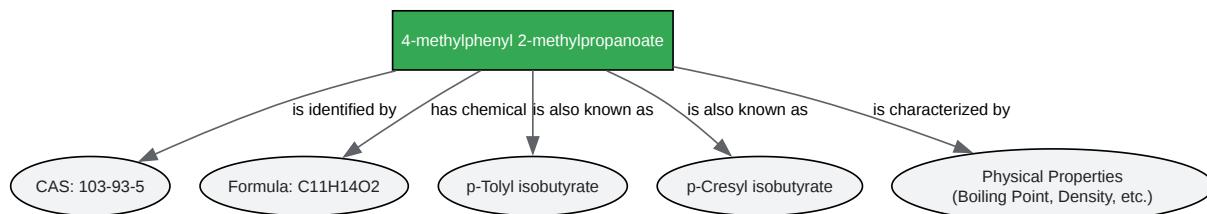
- Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL), electronic balance.
- Procedure:
 - Measure and record the mass of a clean, dry graduated cylinder.
 - Carefully add a known volume (e.g., 5 mL) of 4-methylphenyl 2-methylpropanoate to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

- Measure and record the combined mass of the graduated cylinder and the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.
- Calculate the density using the formula: Density = Mass / Volume.
- For improved accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[\[9\]](#)


Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance and is a valuable property for identifying and assessing the purity of a liquid.[\[10\]](#)[\[11\]](#)

- Apparatus: Refractometer (e.g., Abbe refractometer).
- Procedure:
 - Ensure the prism of the refractometer is clean and dry.
 - Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
 - Place a few drops of 4-methylphenyl 2-methylpropanoate onto the prism.
 - Close the prism and allow the sample to spread evenly.
 - Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index value from the scale.
 - Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.


Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties and a conceptual representation of the relationship between the compound and its key identifiers.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination.

[Click to download full resolution via product page](#)

Key Identifiers and Properties Relationship.

Conclusion

This technical guide provides a consolidated resource on the physical properties of 4-methylphenyl 2-methylpropanoate for the scientific community. The presented data and experimental protocols offer a foundational understanding for the safe and effective handling, application, and quality control of this compound in research and development. The lack of

significant biological activity data beyond its use as a flavor and fragrance agent suggests a low potential for direct involvement in signaling pathways in drug development contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 2. p-Tolyl isobutyrate | The Fragrance Conservatory [fragranceconservatory.com]
- 3. p-TOLYL ISOBUTYRATE | C11H14O2 | CID 7685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 103-93-5, P-TOLYL ISOBUTYRATE | lookchem [lookchem.com]
- 5. 103-93-5[(4-methylphenyl) 2-methylpropanoate]- Acmec Biochemical [acmec.com.cn]
- 6. para-cresyl isobutyrate, 103-93-5 [thegoodscentscompany.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wjec.co.uk [wjec.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Physical Properties of 4-methylphenyl 2-methylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093224#physical-properties-of-4-methylphenyl-2-methylpropanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com